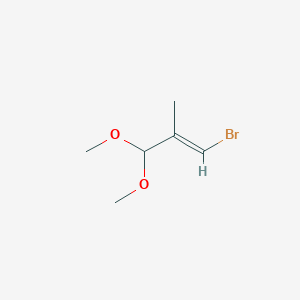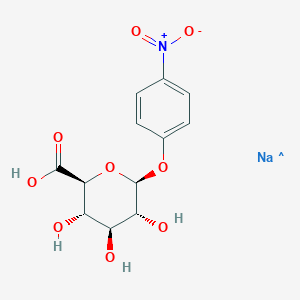![molecular formula C29H47N3O6 B12316342 N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DDE-L-DAP(ALOC)-OH DCHA involves the derivatization of the N-terminus of hexapeptides with aromatic portions such as the Fmoc protecting group. The peptides are initially dissolved in water and then combined with phosphate buffer to induce hydrogel formation . The reaction conditions typically involve maintaining a specific pH and temperature to ensure proper self-assembly and gelation of the peptides.
Industrial Production Methods: Industrial production of DDE-L-DAP(ALOC)-OH DCHA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure consistency and scalability, as well as implementing purification processes to obtain high-purity compounds suitable for biomedical applications .
Analyse Chemischer Reaktionen
Types of Reactions: DDE-L-DAP(ALOC)-OH DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving DDE-L-DAP(ALOC)-OH DCHA include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions could lead to the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
DDE-L-DAP(ALOC)-OH DCHA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of hydrogels for tissue engineering, drug delivery systems, and diagnostic tools .
Wirkmechanismus
The mechanism of action of DDE-L-DAP(ALOC)-OH DCHA involves its ability to self-assemble into hydrogels in aqueous solutions. This self-assembly is driven by various intermolecular forces, including van der Waals interactions, hydrogen bonding, and π–π stacking . These forces enable the peptide to form stable, three-dimensional networks that can support cell adhesion, survival, and proliferation, making it suitable for tissue engineering applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to DDE-L-DAP(ALOC)-OH DCHA include other Fmoc-derivatized cationic peptides such as Fmoc-K1, Fmoc-K2, and Fmoc-K3 . These peptides share similar structural features and self-assembly properties but may differ in their specific applications and performance characteristics.
Uniqueness: What sets DDE-L-DAP(ALOC)-OH DCHA apart from these similar compounds is its specific derivatization and the resulting properties. The unique combination of aromatic portions and cationic nature allows it to form more rigid and stable hydrogels, which are particularly useful in tissue engineering and other biomedical applications .
Eigenschaften
Molekularformel |
C29H47N3O6 |
|---|---|
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2 |
InChI-Schlüssel |
FEVQYTKNXMUFGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)


![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)

![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)
![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
